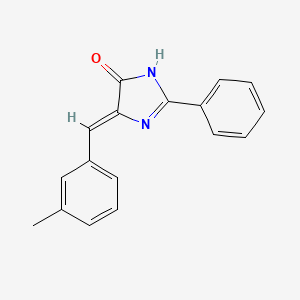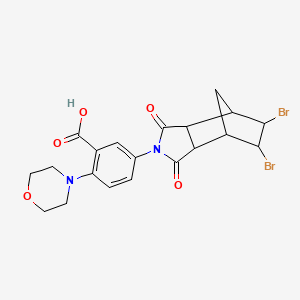![molecular formula C15H9N5O3S2 B11080570 6-Amino-4-(5-nitrothiophen-2-yl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11080570.png)
6-Amino-4-(5-nitrothiophen-2-yl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-4-(5-NITRO-2-THIENYL)-3-(2-THIENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that features a unique arrangement of thienyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(5-NITRO-2-THIENYL)-3-(2-THIENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of Thienyl Groups: The thienyl groups can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Pyrano Ring: This can be achieved through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazolyl groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Cyanide salts such as sodium cyanide or potassium cyanide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry
Materials Science: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(5-NITRO-2-THIENYL)-3-(2-THIENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-(5-NITRO-2-THIENYL)-3-(2-THIENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE: Lacks the amino group.
6-AMINO-4-(5-NITRO-2-THIENYL)-3-(2-THIENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL METHYL: Has a methyl group instead of a cyano group.
Uniqueness
The presence of both the amino and cyano groups in 6-AMINO-4-(5-NITRO-2-THIENYL)-3-(2-THIENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE makes it unique compared to similar compounds, potentially offering distinct reactivity and applications.
Properties
Molecular Formula |
C15H9N5O3S2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
6-amino-4-(5-nitrothiophen-2-yl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C15H9N5O3S2/c16-6-7-11(8-3-4-10(25-8)20(21)22)12-13(9-2-1-5-24-9)18-19-15(12)23-14(7)17/h1-5,11H,17H2,(H,18,19) |
InChI Key |
UYYDYKCURGSPAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(S4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,5-diiodo-4-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11080490.png)
![N-{2-[(butylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methoxybenzamide](/img/structure/B11080505.png)
![6'-(Allyloxy)-4A'-[2,4-bis(allyloxy)phenyl]-1',2',3',4',4A',9A'-hexahydrospiro[cyclohexane-1,9'-xanthene]](/img/structure/B11080508.png)

![N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11080512.png)
![3-Amino-N~2~-(3-quinolyl)-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11080513.png)
![(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-5-methyl-2-(propan-2-yl)phenyl]ethanimidamide](/img/structure/B11080520.png)
![4-methoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B11080527.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide](/img/structure/B11080534.png)
![4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11080537.png)
![3-Chloro-3-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile](/img/structure/B11080538.png)

![N-(2,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11080564.png)
![Benzoimidazol-1-yl-[4-(4-chloro-benzyloxy)-3-methoxy-phenyl]-methanone](/img/structure/B11080566.png)
